Abediterol is identified by its chemical formula and has been documented in various chemical databases, including PubChem and BenchChem. It is classified under organic compounds due to its complex structure and pharmacological properties.
The synthesis of Abediterol involves a multi-step process that requires careful control of reaction conditions to optimize yield and purity. Key steps in the synthesis include:
Additional methods such as hydroformylation and alkylation are employed to construct its complex structure, utilizing reagents like rhodium for hydroformylation and phase-transfer catalysts for O-alkylation .
Abediterol's molecular structure can be represented using the following data:
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
This structure indicates significant functional groups that contribute to its biological activity, particularly in terms of receptor selectivity and affinity.
Abediterol can undergo various chemical reactions, including:
These reactions are pivotal in exploring potential derivatives that may enhance therapeutic efficacy or reduce side effects.
Abediterol acts primarily through selective activation of beta-2 adrenergic receptors located on airway smooth muscle cells. Upon binding to these receptors, it activates adenylyl cyclase, leading to increased cyclic adenosine monophosphate levels. This cascade results in relaxation of airway smooth muscle by reducing intracellular calcium levels and promoting bronchodilation. The mechanism also involves interactions with other signaling pathways that modulate airway responsiveness .
Abediterol exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations that ensure optimal delivery and efficacy in clinical settings.
Abediterol is primarily applied in respiratory medicine as a treatment option for asthma and chronic obstructive pulmonary disease. Its long-acting formulation allows for once-daily dosing, enhancing patient compliance compared to other beta-agonists that require more frequent administration. Furthermore, ongoing research is exploring its use in combination therapies with inhaled corticosteroids to improve therapeutic outcomes against airway inflammation .
Abediterol's molecular architecture comprises a lipophilic 2,2-difluoro-2-phenylethoxy tail linked via a hexyl chain to a quinolinone core bearing a chiral aminoethanol pharmacophore. Retrosynthetic disconnection reveals three key fragments: (1) the quinolinone heterocycle (8-hydroxy-5-(1-oxoethyl)-1H-quinolin-2-one), (2) the hexylaminoethyl linker, and (3) the lipophilic 2,2-difluoro-2-phenylethyl moiety. The quinolinone core can be derived from Friedländer-type condensations or transition metal-catalyzed cyclizations, while the chiral side chain requires stereoselective installation. The difluorophenyl fragment is introduced late-stage via nucleophilic displacement to preserve functional group compatibility [1] [6].
The lipophilic tail synthesis previously relied on a stepwise alkylation approach using 1,6-dibromohexane (5.2 equiv) with a fluorinated ester precursor, followed by phthalimide substitution and hydrazine-mediated deprotection. This method suffered from impurities (symmetrical di-ether byproducts) and low yield (30% over 5 steps). An optimized route employs linear-selective hydroformylation as a pivotal transformation:
This strategy eliminates hazardous hydrazine and reduces dibromohexane excess, significantly improving process sustainability.
The chiral β-aminoalcohol moiety is critical for β₂-adrenoceptor binding. Abediterol’s stereogenic center is configured as (R)(-) via:
The (R)-enantiomer exhibits 100-1000x greater β₂-agonism than (S)-counterparts due to optimal hydrogen bonding with Ser⁴¹³ in the receptor binding pocket [8].
Sustainable manufacturing innovations address environmental and regulatory concerns:
Table 1: Environmental Metrics for Abediterol Intermediate Syntheses
Reduction Method | Catalyst/Loading | PMI | Yield (%) | Key Advantages |
---|---|---|---|---|
LiAlH₄ (Batch) | N/A (Stoichiometric) | 52 | 90 | High yield, established process |
NaBH₄ (Batch) | N/A (Stoichiometric) | 133 | 85 | Milder conditions |
Ru-MACHO (Flow H₂) | 0.065 mol% | 14 | 98 | Low waste, continuous operation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7